"2-(2-Methoxyphenoxy)ethanol" CAS number 18181-71-0
"2-(2-Methoxyphenoxy)ethanol" CAS number 18181-71-0
An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)ethanol (CAS: 18181-71-0)
This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)ethanol, a versatile organic compound with significant applications in pharmaceutical synthesis and biorefinery research. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, key applications, and essential safety considerations.
Introduction and Core Properties
2-(2-Methoxyphenoxy)ethanol, also known as guaiacol glycidyl ether, is an aromatic ether-alcohol. Its structure, featuring a guaiacol moiety linked to an ethanol group via an ether bond, is central to its utility. This unique arrangement makes it a valuable precursor for complex pharmaceutical molecules and an ideal model for studying the prevalent β-O-4 aryl ether linkages found in lignin.[1]
Chemical and Physical Data Summary
The fundamental properties of 2-(2-Methoxyphenoxy)ethanol are summarized in the table below, compiled from various chemical databases.
| Property | Value | Source |
| CAS Number | 18181-71-0 | Multiple Sources |
| Molecular Formula | C₉H₁₂O₃ | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 276.5 °C at 760 mmHg | [1] |
| Density | 1.149 g/cm³ | [1] |
| IUPAC Name | 2-(2-methoxyphenoxy)ethanol | N/A |
| SMILES | COC1=CC=CC=C1OCCO | [2] |
| InChI Key | NGZBCWWJDDVXAQ-UHFFFAOYSA-N | N/A |
Synthesis and Mechanistic Insights
The primary and most common synthesis of 2-(2-Methoxyphenoxy)ethanol is achieved through the base-catalyzed condensation of guaiacol (2-methoxyphenol) with an ethylene-containing reagent. The underlying mechanism is a nucleophilic attack that leverages the reactivity of the phenoxide ion.
Synthesis Pathway Overview
The synthesis proceeds via a nucleophilic ring-opening mechanism when using ethylene oxide, or through nucleophilic substitution with a 2-haloethanol. The base-catalyzed approach is prevalent due to its efficiency.
Caption: Base-catalyzed synthesis of 2-(2-Methoxyphenoxy)ethanol.
Detailed Experimental Protocol: Synthesis from Guaiacol
This protocol is a synthesized methodology based on established chemical principles for ether synthesis and information from related patent literature. Causality : The choice of a strong base is critical to deprotonate the phenolic hydroxyl group of guaiacol, forming the more potent guaiacolate nucleophile. The reaction temperature is maintained to ensure a reasonable reaction rate without promoting side reactions.
Materials:
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Guaiacol
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Ethylene Carbonate (as a safer alternative to ethylene oxide gas)
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized water
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
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Addition of Reagent: Add ethylene carbonate (1.2 eq) to the mixture.
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Reaction: Heat the mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation to yield 2-(2-Methoxyphenoxy)ethanol as a clear to pale yellow liquid.
Self-Validation: The purity of the final product should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy. The expected molecular ion peak and fragmentation pattern in MS, along with characteristic proton and carbon signals in NMR, will validate the structure.
Core Applications in Research and Development
2-(2-Methoxyphenoxy)ethanol serves two primary roles in the scientific community: as a crucial building block in pharmaceutical synthesis and as a model compound for lignin chemistry.
Pharmaceutical Intermediate: Synthesis of Carvedilol
2-(2-Methoxyphenoxy)ethanol is a direct precursor to 2-(2-methoxyphenoxy)ethylamine, a key intermediate in the synthesis of Carvedilol.[1] Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[1]
The conversion of the ethanol moiety to an amine is a critical step, often achieved via a two-step process involving chlorination followed by amination.[3]
Caption: Synthesis of a key Carvedilol intermediate.
Lignin Chemistry: A Model for β-O-4 Linkage Studies
The β-O-4 (β-aryl ether) linkage is the most abundant, yet weakest, linkage in the complex polymer structure of lignin.[1] The efficient cleavage of this bond is a primary goal in biorefinery processes that aim to convert lignin into valuable aromatic chemicals. 2-(2-Methoxyphenoxy)ethanol serves as an excellent, simplified model compound to study the mechanisms of β-O-4 bond cleavage under various catalytic conditions, such as acidolysis and hydrogenolysis.[1][4]
Researchers utilize this model to optimize catalysts and reaction conditions for lignin depolymerization without the complexity of the native lignin polymer.[1] Studies often focus on the acid-catalyzed cleavage of the ether bond.[4]
Analytical Characterization
A robust analytical workflow is essential for the quality control of 2-(2-Methoxyphenoxy)ethanol. The primary techniques employed are NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Spectroscopic Data
| Technique | Expected Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~6.8-7.1 ppm (m, 4H, Ar-H), δ ~4.1 ppm (t, 2H, Ar-O-CH₂), δ ~3.9 ppm (s, 3H, OCH₃), δ ~3.8 ppm (t, 2H, CH₂-OH), δ ~2.5 ppm (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | Signals expected for aromatic carbons, methoxy carbon (~56 ppm), and two aliphatic carbons of the ethanol side chain (~61 and ~70 ppm). |
| IR (Neat) | Broad absorption at ~3400 cm⁻¹ (O-H stretch), C-O stretching bands for ether and alcohol, aromatic C-H and C=C stretching. |
| Mass Spec. (EI) | Molecular ion peak [M]⁺ at m/z 168. Key fragments may include losses of H₂O, CH₂OH, or cleavage of the ether linkage. |
Safety and Handling
Note: A specific, publicly available Safety Data Sheet (SDS) for 2-(2-Methoxyphenoxy)ethanol (CAS 18181-71-0) was not located during the literature review for this guide. The following information is based on general principles for handling aromatic ether-alcohols and data from structurally related compounds. It is imperative to obtain a comprehensive SDS from the chemical supplier before handling this compound.
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Potential Hazards: Based on related glycol ethers, potential hazards may include skin and eye irritation.[5][6] Some glycol ethers are associated with reproductive and developmental toxicity.[7] Inhalation of vapors and skin absorption are potential routes of exposure.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. Avoid contact with skin, eyes, and clothing.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(2-Methoxyphenoxy)ethanol is a compound of significant scientific and industrial interest. Its role as a key intermediate in the synthesis of Carvedilol underscores its importance in the pharmaceutical sector. Concurrently, its utility as a model for the β-O-4 linkage in lignin is crucial for advancing the development of sustainable biorefinery technologies. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Ethyl alcohol. Retrieved from [Link]
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ARCHEM. (2018, May 18). MATERIAL SAFETY DATA SHEET ETHANOL. Retrieved from [Link]
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TradeIndia. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 18181-71-0 | 2-(2-Methoxyphenoxy)ethanol. Retrieved from [Link]
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Australian Government Department of Health. (2013, June 28). Ethanol, 2,2'-oxybis-: Human health tier II assessment. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
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ACS Publications. (2021, January 25). New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP1375474A2 - Intermediate for the preparation of carvedilol.
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WIPO Patentscope. (n.d.). WO/2004/041783 PROCESS FOR PREPARATION OF CARVEDILOL. Retrieved from [Link]
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Frontiers. (2022, February 16). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization. Retrieved from [Link]
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American Chemical Society. (n.d.). Two-step catalytic approach for β-O-4 bond cleavage in lignin. Retrieved from [Link]
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ResearchGate. (n.d.). Lignin structure highlighting the β-O-4 linkage and model compounds.... Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile Synthesis of Carvedilol from Correspo. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2019, June 13). Sequential Catalytic Modification of the Lignin α-Ethoxylated β-O-4 Motif To Facilitate C–O Bond Cleavage by Ruthenium-Xantphos Catalyzed Hydrogen Transfer. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
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European Patent Office. (2010, August 4). PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057. Retrieved from [Link]
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NJ.gov. (n.d.). HAZARD SUMMARY 2-METHOXYETHANOL. Retrieved from [Link]
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